

Thermodynamic Properties of 2-Nitropyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2-Nitropyridine**. Due to a scarcity of publicly available experimental data for certain thermodynamic parameters of **2-Nitropyridine**, this document focuses on detailing the established experimental protocols for their determination, alongside presenting known physical properties. Furthermore, key synthetic and reaction pathways are outlined and visualized to provide a thorough understanding of the chemical behavior of this compound.

Core Thermodynamic and Physical Properties

While comprehensive experimental thermodynamic data for **2-Nitropyridine** is not readily available in the literature, its fundamental physical properties have been characterized. These properties are crucial for its handling, purification, and use in synthetic applications.

Property	Value	Units
Molecular Formula	C ₅ H ₄ N ₂ O ₂	-
Molecular Weight	124.10	g/mol
Melting Point	67-72	°C
Boiling Point	257.1 at 760 mmHg	°C
Density	1.313	g/cm ³
Vapor Pressure	0.0239	mmHg at 25°C

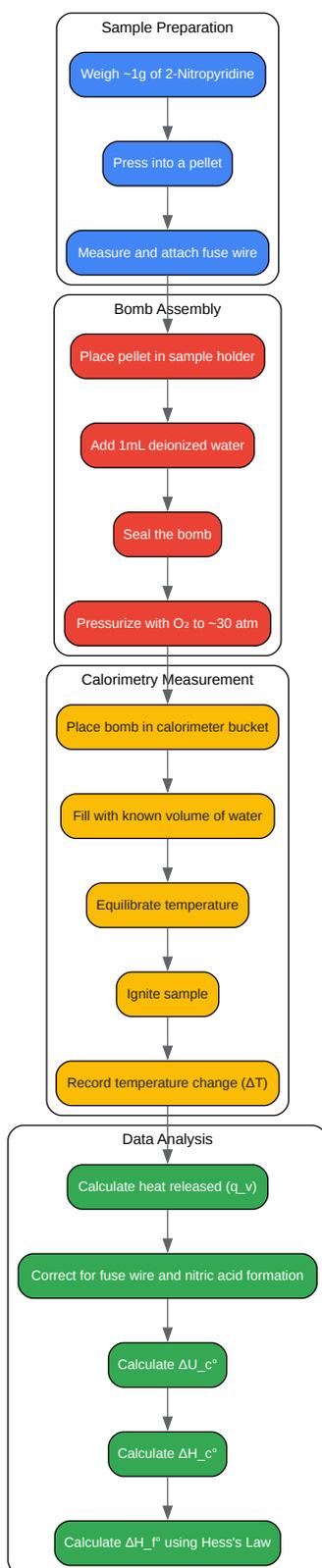
Experimental Protocols for Thermodynamic Data Determination

To obtain crucial thermodynamic data such as the enthalpy of formation, heat capacity, and entropy of **2-Nitropyridine**, established experimental techniques for organic and nitroaromatic compounds are employed. The following sections detail the methodologies for these determinations.

Standard Enthalpy of Formation (ΔH_f°) via Bomb Calorimetry

The standard enthalpy of formation of **2-Nitropyridine** can be determined indirectly from its standard enthalpy of combustion (ΔH_c°), which is measured using a bomb calorimeter.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Workflow: Bomb Calorimetry



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Workflow for Bomb Calorimetry.

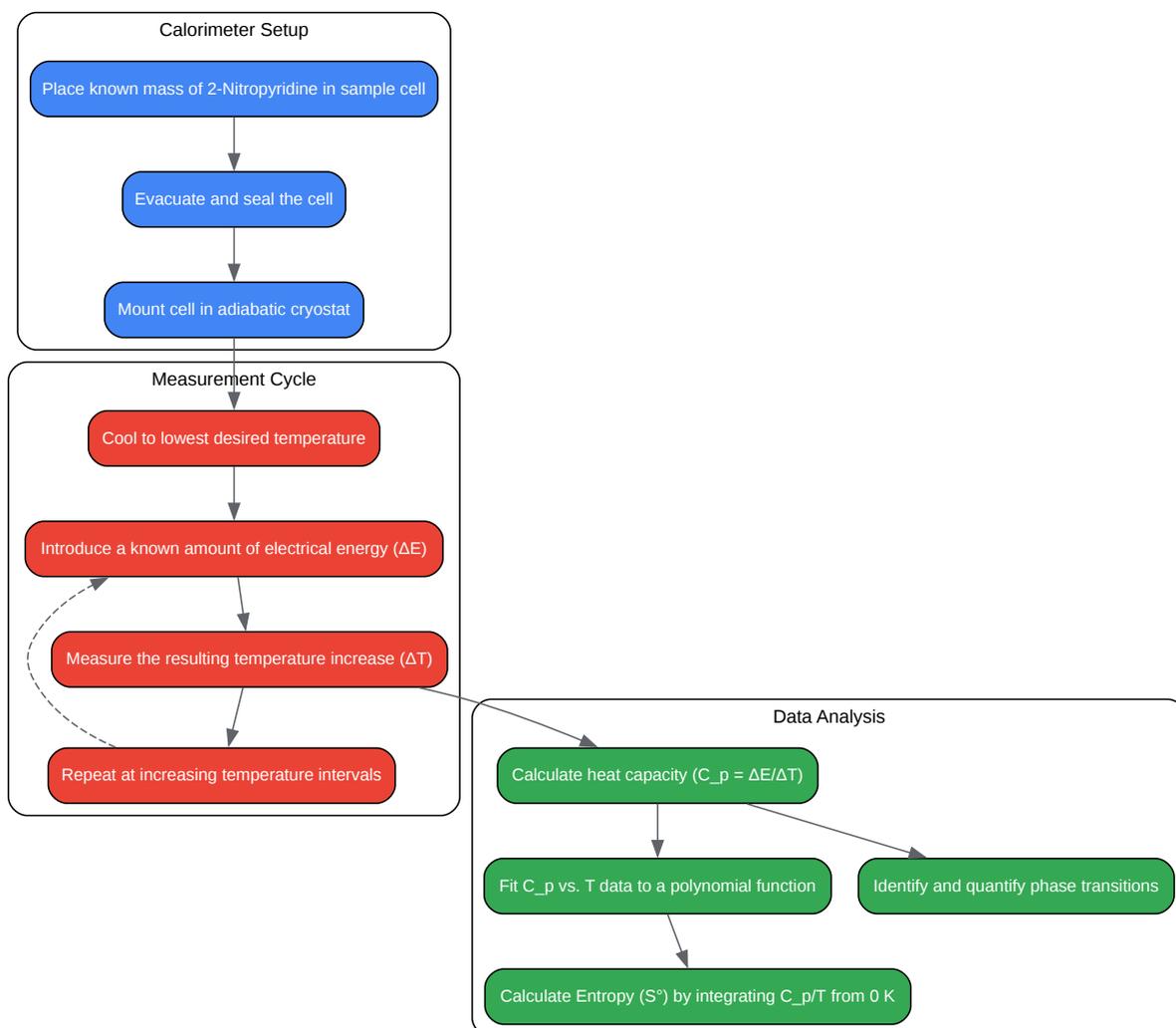
Methodology:

- **Sample Preparation:** A precisely weighed sample of **2-Nitropyridine** (typically around 1 gram) is pressed into a pellet.^[2] A fuse wire of known length and material is attached to the electrodes of the bomb, making contact with the sample.
- **Bomb Assembly:** One milliliter of deionized water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.^{[1][3]}
- **Calorimetry:** The sealed bomb is placed in a calorimeter bucket containing a known volume of water. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision.^[1]
- **Data Analysis:** The heat capacity of the calorimeter system (C_{system}) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The total heat released by the combustion of **2-Nitropyridine** (q_{total}) is calculated from the observed temperature rise (ΔT). Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and the oxygen atmosphere.^{[4][5]} The constant volume energy of combustion ($\Delta U_{\text{c}}^{\circ}$) is then determined. From this, the standard enthalpy of combustion ($\Delta H_{\text{c}}^{\circ}$) is calculated. Finally, the standard enthalpy of formation ($\Delta H_{\text{f}}^{\circ}$) is calculated using Hess's Law with the known standard enthalpies of formation of CO_2 , H_2O , and N_2 .

Heat Capacity (C_p) and Entropy (S°) via Adiabatic Calorimetry

The heat capacity of **2-Nitropyridine** as a function of temperature can be accurately measured using an adiabatic calorimeter.^{[6][7][8]} The standard molar entropy can then be calculated from the heat capacity data.^{[9][10][11]}

Experimental Workflow: Adiabatic Calorimetry



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Workflow for Adiabatic Calorimetry.

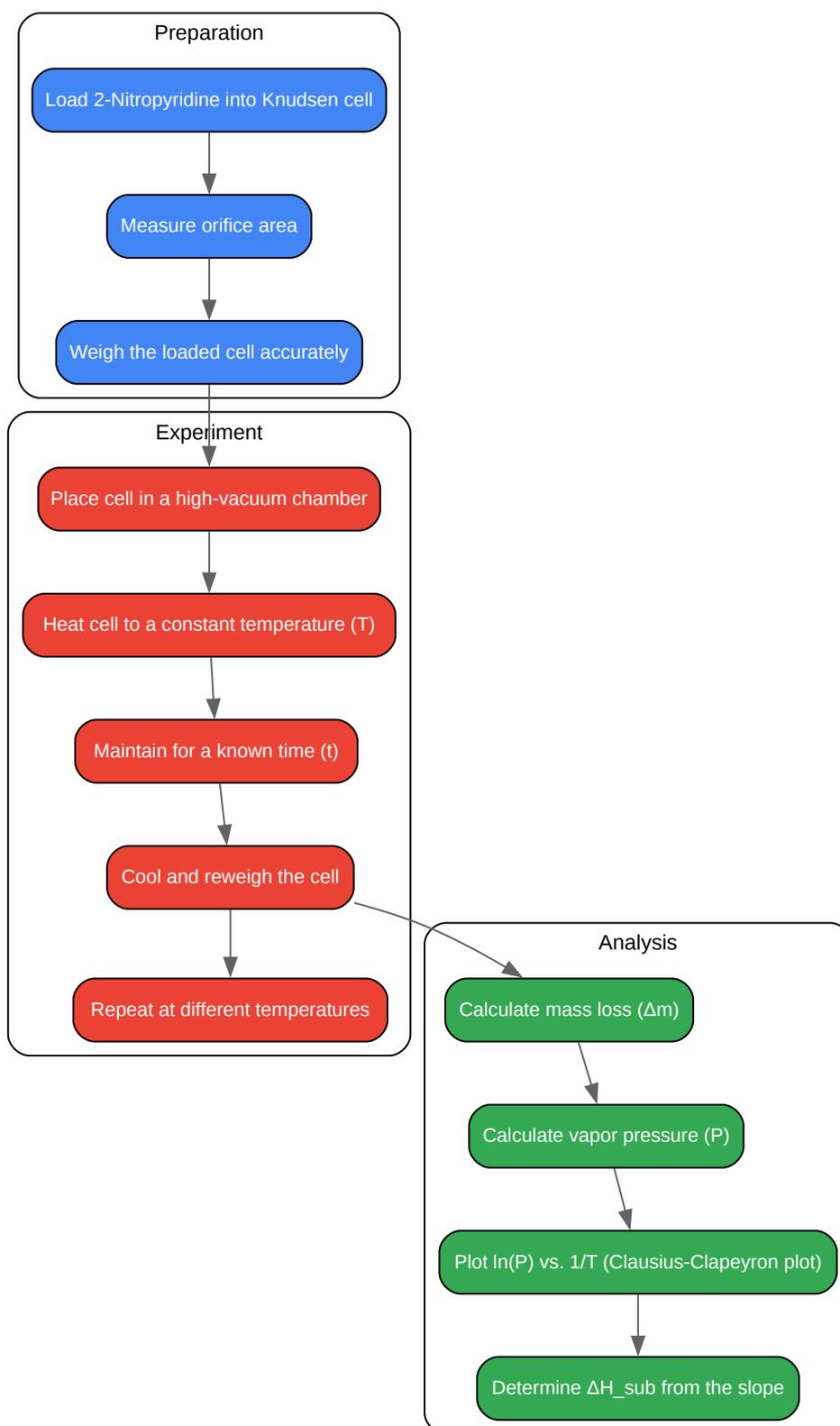
Methodology:

- **Sample Preparation and Loading:** A known mass of purified **2-Nitropyridine** is placed into a sample cell, which is then evacuated and sealed.
- **Calorimetric Measurement:** The sample cell is placed within an adiabatic shield in a cryostat. The temperature of the shield is controlled to precisely match the temperature of the sample cell, minimizing heat exchange with the surroundings.^[7] The sample is cooled to a low temperature (e.g., near liquid helium temperature). A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured accurately. This process is repeated in small increments over the desired temperature range.
- **Data Analysis:** The heat capacity at each temperature is calculated from the energy input and the temperature rise. The data is then fitted to a smooth function. The absolute entropy at a given temperature T is determined by integrating the C_p/T versus T curve from 0 K to T .^{[10][11]} Any phase transitions would be observed as peaks in the heat capacity curve, and the enthalpy and entropy of these transitions can be calculated.^[6]

Vapor Pressure and Enthalpy of Sublimation/Vaporization via Knudsen Effusion Method

The low vapor pressure of solid **2-Nitropyridine** can be measured using the Knudsen effusion method. This data allows for the calculation of the enthalpy of sublimation.^{[12][13][14][15][16][17][18][19][20]}

Experimental Workflow: Knudsen Effusion Method



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Workflow for the Knudsen Effusion Method.

Methodology:

- **Setup:** A small amount of **2-Nitropyridine** is placed in a Knudsen cell, which is a small container with a precisely machined small orifice. The cell is weighed accurately.
- **Measurement:** The cell is placed in a high-vacuum chamber and heated to a constant temperature. Molecules of **2-Nitropyridine** effuse through the orifice into the vacuum.
- **Data Collection:** After a known period, the cell is cooled and reweighed to determine the mass loss. This procedure is repeated at several temperatures.
- **Calculation:** The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation (ΔH_{sub}) is then determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.[15]

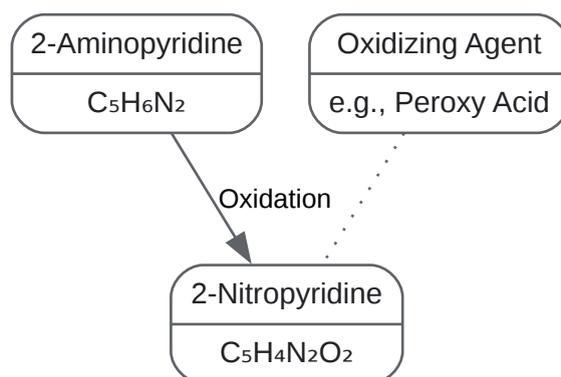
Synthesis and Reaction Pathways

Understanding the synthesis and reactivity of **2-Nitropyridine** is essential for its application in research and development.

Synthesis of 2-Nitropyridine

A common laboratory synthesis of **2-Nitropyridine** involves the oxidation of 2-aminopyridine. [21][22][23]

Reaction Pathway: Oxidation of 2-Aminopyridine



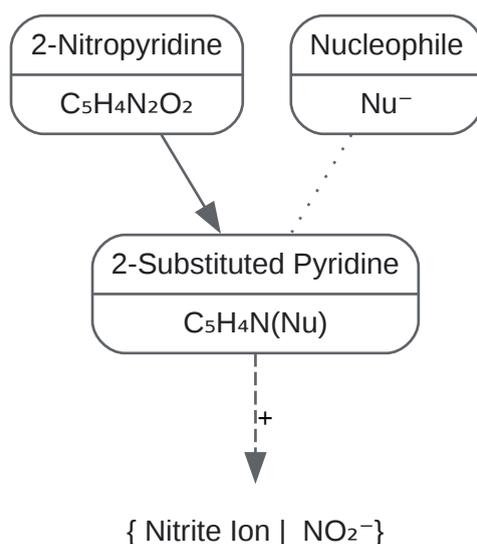
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Synthesis of **2-Nitropyridine**.

Key Reactions of 2-Nitropyridine

The nitro group at the 2-position of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution (S_NAr), where the nitro group can act as a leaving group.^[24]^[25]^[26]^[27]

Reaction Pathway: Nucleophilic Aromatic Substitution



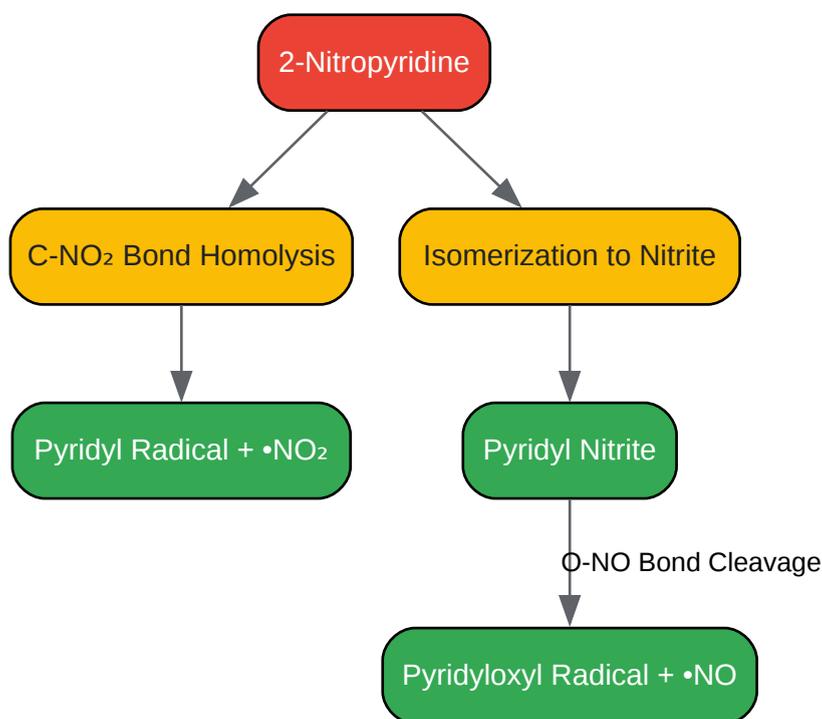
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Nucleophilic Aromatic Substitution of **2-Nitropyridine**.

Thermal Decomposition

Nitroaromatic compounds are known to undergo thermal decomposition, which is a critical aspect of their safety assessment. The primary decomposition pathways for many nitroaromatics involve the cleavage of the C-NO₂ bond or isomerization to a nitrite followed by cleavage of the O-NO bond.^[28]^[29]^[30]^[31]^[32]

Logical Relationship: Potential Thermal Decomposition Pathways



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Potential Thermal Decomposition Pathways for **2-Nitropyridine**.

This guide provides a foundational understanding of the thermodynamic properties of **2-Nitropyridine**, with a strong emphasis on the experimental methodologies required for their determination. The provided reaction pathways offer insight into the chemical behavior of this important heterocyclic compound. Further experimental investigation is necessary to fully characterize its thermodynamic profile.

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